molecular formula C10H15N3O2 B12118082 4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- CAS No. 61280-30-6

4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)-

Cat. No.: B12118082
CAS No.: 61280-30-6
M. Wt: 209.24 g/mol
InChI Key: IJOREYLIDYPKAV-UHFFFAOYSA-N
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Description

4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- is a heterocyclic compound that features a pyrimidinedione core with a hexahydro-1H-azepin-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a pyrimidine derivative in the presence of a cyclizing agent. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidinedione core or the hexahydro-1H-azepin-1-yl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- include other pyrimidinedione derivatives and heterocyclic compounds with similar structures. Examples include:

  • 4,6(1H,5H)-Pyrimidinedione, 2-(piperidin-1-yl)-
  • 4,6(1H,5H)-Pyrimidinedione, 2-(morpholin-4-yl)-

Uniqueness

What sets 4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- apart is its unique combination of the pyrimidinedione core with the hexahydro-1H-azepin-1-yl group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

61280-30-6

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-(azepan-1-yl)-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C10H15N3O2/c14-8-7-9(15)12-10(11-8)13-5-3-1-2-4-6-13/h1-7H2,(H,11,12,14,15)

InChI Key

IJOREYLIDYPKAV-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=O)CC(=O)N2

Origin of Product

United States

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